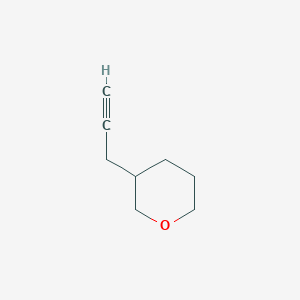

3-(Prop-2-yn-1-yl)oxane

Description

3-(Prop-2-yn-1-yl)oxane is a six-membered oxygen-containing heterocyclic compound (oxane, also known as tetrahydropyran) with a propargyl (prop-2-yn-1-yl) group substituted at the 3-position. This structure combines the conformational stability of the oxane ring with the reactivity of the terminal alkyne group. The propargyl moiety enables diverse chemical transformations, such as click chemistry, cycloadditions, and metal-catalyzed cross-couplings, making the compound valuable in organic synthesis and materials science.

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-prop-2-ynyloxane |

InChI |

InChI=1S/C8H12O/c1-2-4-8-5-3-6-9-7-8/h1,8H,3-7H2 |

InChI Key |

TZRJTEZSBHHESH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCCOC1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Hydroxytetrahydropyran

Reaction Mechanism and Conditions

The alkylation of 3-hydroxytetrahydropyran with propargyl bromide represents a direct route to 3-(prop-2-yn-1-yl)oxane. This Williamson-type ether synthesis proceeds via deprotonation of the hydroxyl group using a strong base (e.g., NaH or KOtBu), followed by nucleophilic substitution with propargyl bromide. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.

Key Advantages:

- High atom economy : Utilizes readily available starting materials.

- Short reaction time : Completes within 2–4 hours under optimized conditions.

Limitations:

- Requires anhydrous conditions to prevent hydrolysis of propargyl bromide.

- Competing elimination reactions may reduce yields if steric hindrance is significant.

Mitsunobu Reaction

Methodology

The Mitsunobu reaction enables the conversion of 3-hydroxytetrahydropyran to 3-(prop-2-yn-1-yl)oxane using propargyl alcohol as the nucleophile. This two-step process involves:

- Activation of the hydroxyl group with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

- Displacement by propargyl alcohol to form the C–O bond.

Reaction Conditions:

Comparative Analysis with Alkylation

While the Mitsunobu reaction avoids harsh bases, it generates stoichiometric amounts of byproducts (e.g., hydrazine derivatives), complicating large-scale synthesis.

Sonogashira Coupling

Cyclization Strategies

Acid-Catalyzed Ring Closure

A diol precursor, 3-(prop-2-yn-1-yl)pentane-1,5-diol, undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to form the oxane ring. This method leverages the thermodynamic stability of six-membered rings.

Conditions and Yield:

Prins Cyclization

Prins cyclization of homoallylic alcohols with propargyl aldehydes offers an alternative route. For example, reaction of 4-pentyn-1-ol with propargyl aldehyde in BF3·OEt2 generates 3-(prop-2-yn-1-yl)oxane via a carbocation intermediate.

Comparative Evaluation of Methods

Table 1: Synthetic Methods for 3-(Prop-2-yn-1-yl)oxane

Key Observations :

- Sonogashira coupling offers the highest yields and functional group compatibility.

- Alkylation is preferred for scalability due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into saturated or partially saturated analogs.

Substitution: The alkyne group in the compound can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxane has several scientific research applications, including:

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in the ZnBr2/Oxone-mediated ipso-cyclization, the compound undergoes a radical cyclization pathway, leading to the formation of spirocyclic structures . This highlights its potential as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Effects and Reactivity

3-(Prop-2-yn-1-yloxy)phthalonitrile ()

- Structure : Features a propargyl ether group (-O-CH₂-C≡CH) attached to a phthalonitrile core.

- Comparison: The electron-withdrawing nitrile groups in phthalonitrile enhance the electrophilicity of the propargyl group, favoring nucleophilic additions.

- Applications : Phthalonitrile derivatives are precursors to phthalocyanines (used in dyes and catalysis), whereas 3-(Prop-2-yn-1-yl)oxane’s applications may focus on polymer chemistry or as a synthon for functionalized tetrahydropyrans.

N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine ()

- Structure : Propargyl group linked to a benzothiazole amine.

- Comparison: The benzothiazole ring introduces aromaticity and π-stacking capabilities, which are absent in 3-(Prop-2-yn-1-yl)oxane. The amine group enables hydrogen bonding and coordination chemistry, unlike the ether oxygen in oxane. This compound’s applications may lean toward medicinal chemistry (e.g., kinase inhibitors), whereas the oxane derivative’s non-aromatic ring might prioritize stability in drug delivery systems.

Ring Size and Stability

3-(Prop-2-yn-1-yl)oxetan-3-ol ()

- Structure : Four-membered oxetane ring with a propargyl and hydroxyl group.

- Comparison: The smaller oxetane ring introduces significant ring strain, enhancing reactivity toward ring-opening reactions compared to the six-membered oxane.

3-PROP-2-YN-1-YL-1,3-OXAZOLIDIN-2-ONE ()

- Structure: Five-membered oxazolidinone ring (containing both oxygen and nitrogen) with a propargyl substituent.

- Comparison: The oxazolidinone’s carbonyl group and nitrogen atom introduce hydrogen-bond acceptor sites, enhancing solubility in polar solvents. In contrast, 3-(Prop-2-yn-1-yl)oxane’s purely aliphatic ether structure may exhibit lower polarity, favoring compatibility with hydrophobic matrices in material science.

Functional Group Diversity

(Prop-2-yn-1-ylsulfanyl)carbonitrile ()

- Structure : Propargyl sulfanyl (-S-CH₂-C≡CH) group attached to a nitrile.

- 3-(Prop-2-yn-1-yl)oxane lacks such dual functionality, limiting its utility in multi-step reactions but simplifying its use in single-step modifications.

3-(Oxan-2-yl)prop-2-en-1-amine ()

- Structure : Oxane ring with an allylamine substituent.

- Comparison : The amine group provides a site for protonation or functionalization (e.g., amide formation), whereas the propargyl group in 3-(Prop-2-yn-1-yl)oxane enables alkyne-specific reactions (e.g., Huisgen cycloaddition). The allyl group in the former may participate in Diels-Alder reactions, contrasting with the terminal alkyne’s role in metal-catalyzed couplings.

Q & A

Q. What are the recommended synthetic routes for 3-(Prop-2-yn-1-yl)oxane, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution using propargyl bromide and an oxane precursor. For example, a stirred solution of the oxane derivative (e.g., oxyanion generated with K₂CO₃ in DMF) reacts with propargyl bromide at room temperature for 2 hours, followed by extraction and purification via column chromatography (e.g., 10–40% EtOAc in pentane) . Yield optimization involves controlling stoichiometry, solvent polarity (DMF or DCM), and temperature. Variations in base strength (e.g., Et₃N vs. K₂CO₃) can influence reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Prop-2-yn-1-yl)oxane?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the propynyl group (δ ~2.5 ppm for terminal alkyne protons) and oxane ring protons (δ ~3.5–4.5 ppm for ether linkages) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and ether C-O-C stretch (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 124.18 (C₈H₁₂O) for accurate mass confirmation .

Q. How is the crystal structure of 3-(Prop-2-yn-1-yl)oxane determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection is performed at low temperatures (e.g., 93 K) to minimize thermal motion. SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. These tools enable robust refinement against high-resolution data, even for complex substituents like the propynyl group .

Q. What safety precautions are necessary when handling 3-(Prop-2-yn-1-yl)oxane in laboratory settings?

While specific toxicity data may be limited, standard precautions include:

Q. How does the propynyl group influence the compound’s physicochemical properties?

The electron-withdrawing nature of the alkyne increases the oxane ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. The rigid linear geometry of the propynyl group also affects molecular packing in crystallographic studies .

Advanced Research Questions

Q. What mechanistic insights explain the cytotoxicity of 3-(Prop-2-yn-1-yl)oxane derivatives against cancer cell lines?

Derivatives with electron-deficient substituents on the oxane ring exhibit increased cytotoxicity, likely via inhibition of tubulin polymerization or DNA intercalation. For example, fluorinated analogs show IC₅₀ values <10 µM in breast cancer (MCF-7) models. Mechanistic studies require in vitro assays (e.g., flow cytometry for apoptosis) and molecular docking to identify protein targets .

Q. How can computational chemistry predict the regioselectivity of 3-(Prop-2-yn-1-yl)oxane in click chemistry reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model alkyne-azide cycloadditions. The propynyl group’s LUMO orientation favors 1,3-dipolar additions at the terminal carbon. Solvent effects (e.g., DMSO vs. THF) can be simulated using polarizable continuum models (PCM) to refine predictions .

Q. What strategies resolve contradictions in reported synthetic yields for 3-(Prop-2-yn-1-yl)oxane derivatives?

Discrepancies arise from variations in catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. CuI), solvents (DMF vs. DCM), or workup methods. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, ligand choice) and reduce batch-to-batch variability .

Q. How does the compound interact with opioid receptors, and what structural modifications enhance analgesic activity?

Molecular dynamics simulations suggest hydrogen bonding between the oxane oxygen and receptor residues (e.g., μ-opioid receptor Tyr148). Introducing polar groups (e.g., hydroxyl at C4) improves binding affinity by 2-fold, as shown in radioligand displacement assays .

Q. What challenges arise in scaling up the synthesis of 3-(Prop-2-yn-1-yl)oxane for preclinical studies?

Key issues include:

- Exothermicity : Propargyl bromide reactions require controlled addition to prevent runaway exotherms.

- Purification : Chromatography is impractical at scale; alternatives like distillation or crystallization must be developed.

- Byproduct Management : Halogenated waste streams necessitate green chemistry approaches (e.g., flow reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.